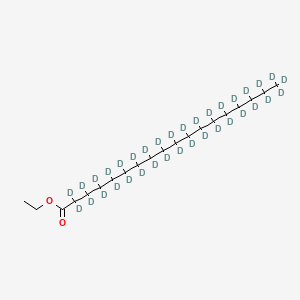

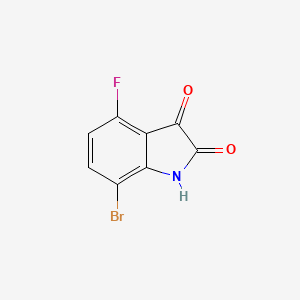

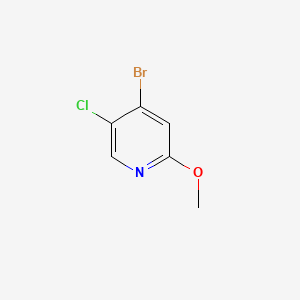

![molecular formula C8H15NO2S B572450 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane CAS No. 1211284-25-1](/img/structure/B572450.png)

1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane (1-tBSOH) is an organic compound that is used in various scientific research applications. It is a derivative of the spirohexane family and is composed of a five-membered ring with a tert-butylsulfinyl group attached to the oxygen atom of the ring. 1-tBSOH is an important chemical compound in the field of medicinal chemistry, as it has been used in the synthesis of several bioactive molecules. Additionally, 1-tBSOH is used in the synthesis of many other compounds and is an important intermediate in the production of pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Reactions :

- The compound has been used in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are precursors for biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

- Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane, have been developed for further selective derivatization (Meyers et al., 2009).

- The synthesis of N-Boc-2,3-methano-β-proline, a useful compound in medicinal chemistry, has been reported through the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative (Adamovskyi et al., 2014).

Medicinal Chemistry Applications :

- An enantioselective approach to 4-substituted proline scaffolds, including the synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, has been described. These compounds are important in the industrial synthesis of antiviral drugs like ledipasvir (López et al., 2020).

Methodological Developments :

- NMR spectroscopy has been applied for the assignment of the absolute configuration of similar compounds, demonstrating the importance of these compounds in stereochemical analysis (Jakubowska et al., 2013).

- A mild new procedure involving tert-butylsulfinyl chloride was used for the production and cyclization of amidyl radicals, which has implications in synthetic organic chemistry (Lin et al., 2000).

Synthetic Approaches to Complex Molecules :

- Various synthetic approaches to spiroaminals, which include 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane analogs, have been reviewed, highlighting the biological significance and challenges in synthesizing such compounds (Sinibaldi & Canet, 2008).

Exploration in Organic Synthesis :

- Research on reductive cleavage and transformations of similar compounds demonstrates the versatility and applicability of such compounds in organic synthesis (Molchanov et al., 2016).

Safety and Hazards

properties

IUPAC Name |

1-tert-butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-7(2,3)12(10)9-4-8(9)5-11-6-8/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCANTYZNAHYTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N1CC12COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718465 |

Source

|

| Record name | 1-(2-Methylpropane-2-sulfinyl)-5-oxa-1-azaspiro[2.3]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane | |

CAS RN |

1211284-25-1 |

Source

|

| Record name | 1-(2-Methylpropane-2-sulfinyl)-5-oxa-1-azaspiro[2.3]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

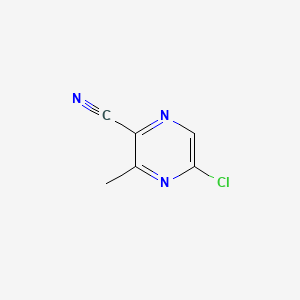

![[2-[(2-Methylcyclopropyl)methoxy]phenyl]methanamine](/img/structure/B572379.png)